molecular formula C22H23N3O2S B2439244 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-22-7

4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2439244
M. Wt: 393.51
InChI Key: CXFJGPISESNTOE-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound with the molecular formula C22H23N3O2S1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide. However, the synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H23N3O2S1. However, the specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide.



Physical And Chemical Properties Analysis

The molecular weight of 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is 393.511. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.


Scientific Research Applications

Molecular Structure and Characterization

Research on compounds with similar structural features to 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, such as pyrazole derivatives, has shown their complex molecular structures and the significance of specific functional groups in determining their physical, chemical, and biological properties. For example, studies on 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its derivatives have provided valuable insights into the tautomeric structures and intramolecular hydrogen bonding that could be relevant for understanding the behavior of 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide in various solvents and conditions (Holzer et al., 2003).

Synthesis and Process Improvement

The synthesis of complex organic compounds, including those with a pyrazole core, involves multiple steps, including ring-closing reactions, reduction, and acylation. A study on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlighted the potential for significant antitumor effects and excellent bioactivities, which could be an area of interest for researchers studying 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide. This research emphasizes the importance of efficient synthesis processes and the characterization of products through techniques like NMR and mass spectrometry (H. Bin, 2015).

Potential Biological Applications

Compounds structurally related to 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide have been explored for their biological applications, including their potential as antitumor, antimicrobial, and anti-inflammatory agents. For example, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown considerable interest due to their potential biological applications, including inhibition against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These findings suggest areas where 4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide could potentially be applied in medicinal chemistry and drug discovery (A. Saeed et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and application of this compound are not specified in the search results. It’s possible that this compound is still in the early stages of research, and its potential uses and benefits are still being explored.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-3-13-27-18-11-9-16(10-12-18)22(26)23-21-19-14-28-15-20(19)24-25(21)17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJGPISESNTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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